molecular formula C13H16ClFN2O2 B3845812 [(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride

[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride

Cat. No.: B3845812
M. Wt: 286.73 g/mol
InChI Key: NAJMALZOMYNLGT-UHFFFAOYSA-N
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Description

[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride typically involves the reaction of 1-methylpiperidin-4-one with 4-fluorobenzoic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine and fluorobenzoate compounds.

Scientific Research Applications

[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to [(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride but lacks the fluorobenzoate group.

    Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.

    Evodiamine: A piperidine alkaloid with potential anticancer effects

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, a fluorobenzoate group, and a hydrochloride salt.

Properties

IUPAC Name

[(1-methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2.ClH/c1-16-8-6-12(7-9-16)15-18-13(17)10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMALZOMYNLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NOC(=O)C2=CC=C(C=C2)F)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride
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[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride
Reactant of Route 3
[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride
Reactant of Route 4
[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride
Reactant of Route 5
Reactant of Route 5
[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride
Reactant of Route 6
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[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride

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